Indoxacarb Impurity 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indoxacarb Impurity 3 is a chemical compound associated with the insecticide indoxacarb. Indoxacarb is an oxadiazine pesticide developed by DuPont, primarily used to control lepidopteran larvae. This compound is one of the by-products or impurities formed during the synthesis of indoxacarb. Understanding the properties and behavior of such impurities is crucial for ensuring the efficacy and safety of the pesticide.

Mechanism of Action

Target of Action

Indoxacarb, the parent compound of Indoxacarb Impurity 3, is primarily targeted towards neuronal sodium channels . These channels play a crucial role in the transmission of nerve impulses in many organisms, including pests that Indoxacarb is designed to control .

Mode of Action

Indoxacarb interacts with its targets by blocking neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission. As a result, the affected pests become paralyzed and eventually die .

Biochemical Pathways

It’s known that the parent compound, indoxacarb, affects theneurological pathway by blocking sodium channels . This blockage disrupts the normal functioning of the nervous system, leading to paralysis and death of the pest .

Pharmacokinetics

Studies on indoxacarb show that it isslowly absorbed in the body at low doses . At higher doses, absorption is saturated . The compound is also fairly lipophilic, with a log Kow of 4.65, which could influence its distribution within the body .

Result of Action

The primary result of Indoxacarb’s action is the paralysis and subsequent death of the pests it targets . This is due to the disruption of normal nerve impulse transmission caused by the blockage of sodium channels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, Indoxacarb, the parent compound, has been shown to degrade well in soil under aerobic conditions . Therefore, the presence of oxygen and microorganisms in the soil could potentially affect the stability and efficacy of this compound. Additionally, the compound’s lipophilicity could influence its behavior in different environmental contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Indoxacarb Impurity 3 involves several steps, starting from the key intermediate compounds used in the synthesis of indoxacarb. One method involves the reaction of 2-(phenmethyl)-7-chloroindeneo[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid 4a-methyl ester with sodium acetate, a catalyst (palladium on carbon), and a dehalogenation inhibitor under hydrogen at room temperature. The reaction is carried out for 7-9 hours at 10-30°C .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate and purify the impurity from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Indoxacarb Impurity 3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the impurity into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbon structures.

Scientific Research Applications

Indoxacarb Impurity 3 has several scientific research applications, including:

Chemistry: Studying the impurity helps in understanding the synthesis and degradation pathways of indoxacarb.

Biology: Research on the biological effects of the impurity can provide insights into its toxicity and environmental impact.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of the impurity can aid in assessing the safety of indoxacarb-based formulations.

Industry: The impurity’s behavior during the manufacturing process is crucial for quality control and regulatory compliance.

Comparison with Similar Compounds

Indoxacarb: The parent compound, used as an insecticide.

Indoxacarb Impurity 1 and 2: Other impurities formed during the synthesis of indoxacarb.

Oxadiazine Derivatives: Compounds with similar chemical structures and insecticidal properties.

Uniqueness: Indoxacarb Impurity 3 is unique due to its specific formation pathway and structural characteristics. Unlike the parent compound, which is designed for insecticidal activity, the impurity may have different biological and chemical properties that need to be thoroughly studied to ensure the safety and efficacy of indoxacarb formulations.

Properties

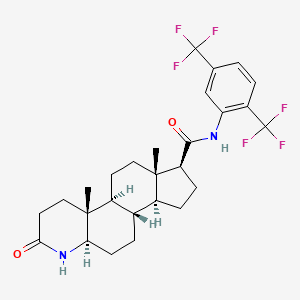

CAS No. |

133001-07-7 |

|---|---|

Molecular Formula |

C17H13ClFN3O |

Molecular Weight |

329.8 g/mol |

IUPAC Name |

4-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-10-20-21-11-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 |

InChI Key |

QLCIKPCPKZMIAU-IAGOWNOFSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |

Appearance |

solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

4-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)